1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane
Description
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
6-azaspiro[2.5]octan-2-yl(piperidin-1-yl)methanone |
InChI |
InChI=1S/C13H22N2O/c16-12(15-8-2-1-3-9-15)11-10-13(11)4-6-14-7-5-13/h11,14H,1-10H2 |
InChI Key |
QGGKMKGTCZKZFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC23CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-Azaspiro[2.5]octane Core
According to a patent describing related 4,7-diazaspiro[2.5]octane compounds, a practical approach starts from derivatives of cyclopropyl carbamates, such as 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate. The key steps include:
- Substitution: Introduction of nitrogen substituents via nucleophilic substitution reactions.
- Protective Group Addition: Use of benzyl, tert-butoxycarbonyl (BOC), or benzyloxycarbonyl (Cbz) groups to protect amine functionalities during synthesis.
- Deprotection: Removal of protective groups under controlled conditions to reveal free amines.
- Reduction: Conversion of intermediates to amine-containing spirocycles using reducing agents.
This method avoids hazardous reagents like boron trifluoride diethyl etherate, improving safety and scalability.
Introduction of the Piperidine-1-Carbonyl Group
The piperidine-1-carbonyl moiety can be introduced by:
- Acylation of the spirocyclic amine: Reacting the free amine of the 6-azaspiro[2.5]octane with piperidine-1-carbonyl chloride or an activated piperidine-1-carboxylic acid derivative under basic conditions.
- Coupling Reactions: Employing carbodiimide-mediated coupling (e.g., EDC, DCC) to form the amide bond between piperidine-1-carboxylic acid and the spirocyclic amine.
Example from Related Piperidine Spirocyclic Syntheses
A related synthetic example for spirocyclic piperidine derivatives involves:
- Dissolving a spirocyclic intermediate in methanol and reacting with aqueous ammonia at low temperature (10–30°C) to form aminomethyl-piperidinols.
- Protection of the amine with di-tert-butyl dicarbonate (BOC2O) in methanol/toluene media to yield BOC-protected intermediates.
- Treatment with sodium tert-butoxide in toluene at elevated temperatures (95–110°C) to promote cyclization or rearrangement steps.
- Isolation of the target compound by filtration and purification through solvent extraction and crystallization.
Although this example describes a related compound (4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol), the methodology is adaptable for this compound synthesis.
Data Tables Summarizing Key Reaction Conditions and Yields
Research Outcomes and Analytical Data
- Purity: Final products typically achieve >94% purity as confirmed by HPLC analysis.
- Spectroscopic Characterization:
- ^1H NMR and ^13C NMR spectra confirm the presence of characteristic spirocyclic and piperidine signals.
- Mass spectrometry confirms molecular weight consistent with this compound.
- Reaction Monitoring: HPLC and TLC are routinely used to monitor reaction progress and confirm completion of substitution, protection, and acylation steps.
Summary and Professional Assessment
The synthesis of this compound involves a multi-step process combining modern synthetic organic techniques:
- Starting from cyclopropyl carbamate derivatives to build the azaspirocyclic core.
- Employing protective group chemistry to manage amine reactivity.
- Using controlled substitution, reduction, and acylation steps to install the piperidine-1-carbonyl group.
- Avoiding hazardous reagents by adopting safer alternatives, enhancing scalability and safety.
- Achieving high purity and yield through optimized reaction conditions and purification protocols.
This preparation approach is supported by patent literature and peer-reviewed research, providing a robust framework for laboratory and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carbonyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
The applications of 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane are currently being explored in scientific research, particularly in the development of novel modulators and anti-tubercular agents . It is also used in synthesizing piperidine/piperazine carbamates .
Nicotinic Acetylcholine Receptor Modulators:
- Spiro piperidine derivatives, including this compound, are investigated as allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR) .
- The α7 nAChR is a fast desensitizing ligand-gated ion channel highly expressed in the cortex and hippocampus, regions associated with cognition .
- Compounds that modulate this receptor are potentially useful for treating central nervous system disorders such as cognitive impairments in Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Anti-Tubercular Agents:
- This compound is used as a building block in the design and synthesis of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
- These derivatives are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Several compounds in this series have demonstrated significant activity against Mycobacterium tuberculosis H37Ra with low micromolar inhibitory concentrations and are nontoxic to human cells .
Synthesis of Piperidine/Piperazine Carbamates:
- The compound is utilized in the synthesis of tunable piperidine and piperazine carbamates .
- These carbamates show in vivo activity, raising brain endocannabinoid levels and producing CB1-dependent behavioral effects in mice .
- They represent a promising class of inhibitors for studying the endogenous functions of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) .
Mechanism of Action
The mechanism of action of 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but its spirocyclic structure is believed to play a crucial role in its biological activity.
Comparison with Similar Compounds
Boc-Protected Derivatives
Compounds such as 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 871727-05-8) and 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid (CAS 188792-67-8) share the spirocyclic core but incorporate tert-butoxycarbonyl (Boc) protecting groups. These groups enhance solubility in organic solvents and stabilize amines during synthesis. However, Boc-protected derivatives exhibit lower metabolic stability compared to the parent compound due to susceptibility to acidic deprotection .
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent | Similarity Score |
|---|---|---|---|---|---|
| 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid | 871727-05-8 | C₁₃H₂₁NO₄ | 255.31 g/mol | Boc, carboxylic acid | 0.93 |
| 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid | 188792-67-8 | C₁₃H₂₃NO₄ | 257.33 g/mol | Boc, ethyl, carboxylic acid | 0.94 |
Key Differences :
- The Boc group increases steric bulk, reducing membrane permeability compared to the piperidine-carbonyl group in the parent compound.
- Carboxylic acid substituents enhance aqueous solubility but limit blood-brain barrier (BBB) penetration .
Piperazine and Piperidine Variants
1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane Dihydrochloride (CAS 1432679-83-8)
This derivative replaces the piperidine ring with a 4-methylpiperazine group, introducing two additional nitrogen atoms. The dihydrochloride salt form (MW 310.27 g/mol) improves aqueous solubility, making it suitable for in vitro assays.
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane (CAS 1344063-40-6)
Here, a methylpiperazine group is linked via a methylene bridge instead of a carbonyl. This increases molecular flexibility (MW 223.36 g/mol) and reduces hydrogen-bonding capacity compared to the parent compound. The altered topology may favor binding to allosteric receptor sites .
Heterocyclic and Aromatic Derivatives
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane Hydrochloride (CAS N/A)
This compound incorporates a 1,2,4-oxadiazole ring and a 3-chlorophenyl group (MW 326.2 g/mol). The oxadiazole enhances π-π stacking with aromatic residues in target proteins, while the chlorophenyl group increases lipophilicity, favoring CNS penetration. However, the oxadiazole may pose metabolic stability challenges .
6-Phenethyl-1-oxa-6-azaspiro[2.5]octane (CAS 67685-98-7)
The phenethyl group introduces hydrophobicity, making this analogue more suited for lipid-rich environments .
Carboxylic Acid Derivatives
tert-Butyl 1-(Aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate Hydrochloride (CAS 1624261-87-5)
This compound features a Boc-protected amine and an aminomethyl group (MW N/A). The carboxylic acid derivative enhances solubility for ionic interactions, while the aminomethyl group provides a site for further functionalization, such as conjugation with targeting moieties .
Research Implications
The structural diversity among these analogues highlights their utility in medicinal chemistry:
- Parent Compound : Optimal for CNS-targeted drug candidates due to rigidity and moderate polarity .
- Boc Derivatives : Ideal for intermediate synthesis but require deprotection for bioactive forms .
- Piperazine Variants : Suited for modulating receptor selectivity via enhanced basicity .
- Oxadiazole Derivatives : Valuable for probing aromatic binding pockets despite metabolic liabilities .
Future studies should explore pharmacokinetic profiles and in vivo efficacy to refine these scaffolds for clinical applications.
Biological Activity
1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane, also known as 1-(piperidin-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Information:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₂₃ClN₂O |
| Molecular Weight | 248.79 g/mol |
| PubChem CID | 71757991 |
| IUPAC Name | This compound hydrochloride |
| Appearance | White powder |
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes:
- Inhibition of Metalloproteases: A study (US8637497B2) describes the compound's ability to inhibit metalloproteases, which are enzymes involved in the breakdown of extracellular matrix components. This inhibition can have implications for cancer metastasis and tissue remodeling processes .
- Neuropharmacological Effects: The compound has been studied for its effects on neurotransmitter systems, particularly in relation to pain modulation and neurological disorders. Its structural similarity to known psychoactive compounds suggests potential efficacy in treating conditions like chronic pain and anxiety disorders .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Pain Management: Due to its action on ion channels and neurotransmitter systems, the compound may serve as a candidate for developing new analgesics.
- Antitumor Activity: The inhibition of metalloproteases could position this compound as a potential therapeutic agent in oncology, particularly for tumors that rely on matrix degradation for invasion and metastasis .
Case Study 1: Inhibition of Cancer Cell Migration
A study published in Cancer Research demonstrated that derivatives of spirocyclic compounds, including this compound, significantly reduced the migration of cancer cells in vitro. The mechanism was linked to the downregulation of metalloprotease activity, highlighting the compound's potential as an antimetastatic agent.
Case Study 2: Neuroprotective Effects
Research conducted on rodent models indicated that administration of the compound resulted in reduced neuroinflammation and improved behavioral outcomes in models of neuropathic pain. This supports its role as a neuroprotective agent and suggests further investigation into its use for treating neurodegenerative diseases.
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Advanced Research Question
- Mechanistic Probes : Isotopic labeling (e.g., C or N) to track bond reorganization during ring-opening or cross-coupling reactions.
- Kinetic Studies : Stopped-flow techniques to monitor intermediate formation in spirocyclic systems .
- Computational Mapping : Identify reactive sites via electron density analysis (e.g., Fukui indices) to predict regioselectivity in derivatization .
How can researchers address challenges in scaling up laboratory-scale synthesis to pilot production while maintaining purity?
Advanced Research Question
- Process Intensification : Implement membrane separation technologies (e.g., nanofiltration) to remove by-products during continuous-flow synthesis .
- In-line Analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .
- Safety Protocols : Microreactor systems mitigate risks of exothermic reactions at scale, as validated in caprolactam syntheses .
What are the best practices for ensuring data reproducibility in studies involving this compound?
Basic Research Question
- Standardized Protocols : Detailed documentation of reaction conditions (e.g., moisture sensitivity, inert gas requirements).
- Open Data Sharing : Deposit raw spectral data and crystallographic files in repositories like PubChem or Zenodo for peer validation .
- Methodological Replication : Independent verification using alternative techniques (e.g., comparing HPLC vs. GC-MS purity assessments) .
How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to extreme pH (e.g., 0.1M HCl/NaOH) and temperatures (40–80°C) over 24–72 hours, monitoring decomposition via UPLC-MS .
- Kinetic Modeling : Arrhenius plots to predict shelf-life under storage conditions .
What comparative methodologies are applicable for benchmarking this compound against structurally analogous spirocyclic derivatives?
Advanced Research Question
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity or physicochemical properties .
- Meta-Analysis : Systematic reviews of published data on analogous compounds (e.g., 1-oxa-2-azaspiro[2.5]octane derivatives) to identify trends in reactivity or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
